(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid
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Overview
Description
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid is an organic compound characterized by the presence of a cyano group, a trifluoromethyl-substituted phenyl ring, and a furan ring
Preparation Methods
The synthesis of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the cyano group: This can be accomplished through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Formation of the acrylic acid moiety: This step typically involves the condensation of the furan derivative with an appropriate aldehyde or ketone, followed by oxidation to form the acrylic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the acrylic acid moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Addition: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The furan ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid can be compared with other similar compounds, such as:
(E)-2-cyano-3-(5-phenylfuran-2-yl)acrylic acid: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(E)-2-cyano-3-(5-(4-methylphenyl)furan-2-yl)acrylic acid: The presence of a methyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.
(E)-2-cyano-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid: The substitution of a chlorine atom for the trifluoromethyl group can lead to differences in the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-19)14(20)21/h1-7H,(H,20,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYUFYMBMLDYOH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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